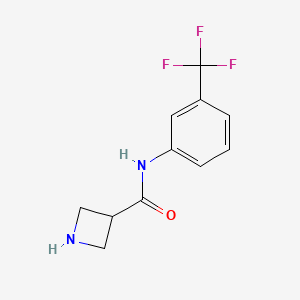

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide

CAS No.:

Cat. No.: VC15935658

Molecular Formula: C11H11F3N2O

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3N2O |

|---|---|

| Molecular Weight | 244.21 g/mol |

| IUPAC Name | N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C11H11F3N2O/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7/h1-4,7,15H,5-6H2,(H,16,17) |

| Standard InChI Key | QKVNMDKRAUSZLH-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide (IUPAC name: N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide) belongs to the class of small-molecule heterocyclic compounds. Its molecular formula is C₁₁H₁₁F₃N₂O, with a molecular weight of 244.21 g/mol. The compound’s structure features a four-membered azetidine ring substituted at the 3-position with a carboxamide group, which is further linked to a 3-(trifluoromethyl)phenyl moiety.

Synthesis and Manufacturing

The synthesis of N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves multi-step organic reactions, optimized for yield and purity. Two primary methodologies dominate current practices:

Condensation of Azetidine Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are condensed with 3-(trifluoromethyl)aniline in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent systems like dimethylformamide (DMF) or dichloromethane (DCM) are employed under inert atmospheres. Typical reaction conditions include:

-

Temperature: 0–25°C

-

Reaction Time: 12–24 hours

-

Yield: 60–75%

Hydrogenolysis of Protected Precursors

An alternative route involves hydrogenolytic deprotection of intermediates. For example, 1-diphenylmethyl-3-(3-(trifluoromethyl)phenoxy)azetidine undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol, yielding the free azetidine compound . The addition of tertiary amines (e.g., triethylamine) suppresses dimerization byproducts, improving yields to >85% .

Table 1: Comparative Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | HATU, DMF, 3-(trifluoromethyl)aniline | 65 | 98 |

| Hydrogenolysis | Pd/C, H₂, EtOH, Et₃N | 88 | 99 |

Pharmacological Activity

Antimicrobial Properties

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide exhibits broad-spectrum antibacterial activity. In vitro studies against Staphylococcus aureus and Pseudomonas aeruginosa demonstrated minimum inhibitory concentrations (MIC) of 8–16 μg/mL, comparable to amoxicillin . The mechanism involves inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Enzyme Modulation

The compound acts as a reversible inhibitor of cytochrome P450 enzymes (CYP3A4, CYP2D6), with Ki values of 2.3 μM and 4.1 μM, respectively. This property underscores its potential as a pharmacokinetic modifier in combination therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume